

Toxicological Profile of Usaramine in Mammalian Systems: An In-depth Technical Guide

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Compound of Interest

Compound Name: Usaramine

Cat. No.: B025058

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Executive Summary

Usaramine is a pyrrolizidine alkaloid (PA) found in various plant species, notably of the *Crotalaria* genus. Like many PAs containing an unsaturated necine base, **usaramine** is recognized for its significant toxicity in mammalian systems. The primary target organ for **usaramine** toxicity is the liver, where it can induce hepatotoxicity, including veno-occlusive disease. Its toxic effects are contingent upon metabolic activation by hepatic cytochrome P450 enzymes into reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of **usaramine** in mammalian systems, detailing its mechanism of action, pharmacokinetic properties, and effects on various organ systems. While specific quantitative toxicity data for **usaramine** are limited in publicly available literature, this guide synthesizes the existing information and provides context based on the broader class of pyrrolizidine alkaloids.

Chemical and Physical Properties

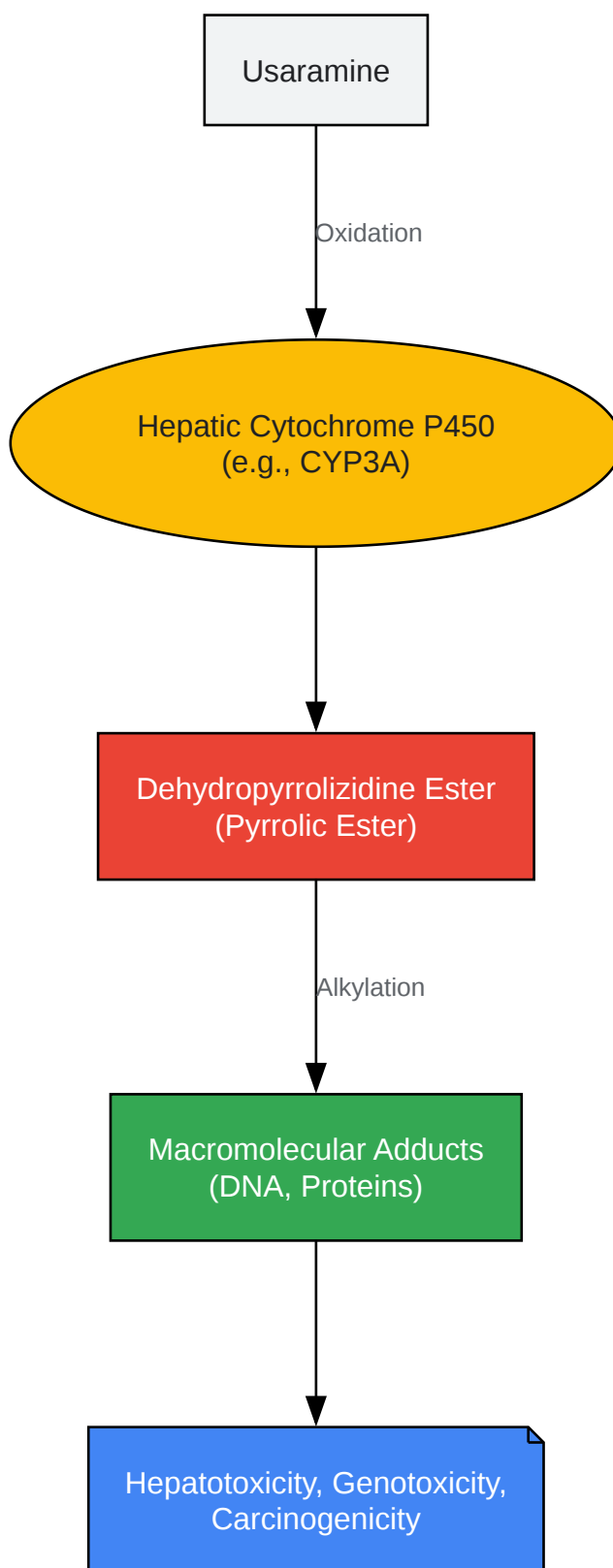
Property	Value	Reference
Chemical Name	(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxo-14-azatricyclo[9.5.1.0 ^{14,17}]heptadec-11-ene-3,8-dione	[1]
CAS Number	15503-87-4	[1]
Molecular Formula	C ₁₈ H ₂₅ NO ₆	[1]
Molecular Weight	351.4 g/mol	[1]
Appearance	Solid	[2]
Solubility	Soluble in DMSO (≥43.5 mg/mL)	[2]

Pharmacokinetics and Metabolism

The toxicity of **usaramine** is intrinsically linked to its metabolic activation. The primary route of metabolism involves the oxidation of the pyrrolizidine core by cytochrome P450 (CYP) enzymes in the liver.

Metabolic Activation Pathway

The metabolic activation of **usaramine** is a critical step in its mechanism of toxicity. This process, common to toxic pyrrolizidine alkaloids, converts the relatively inert parent compound into highly reactive electrophilic metabolites.



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Metabolic activation of **Usaramine** to a reactive pyrrolic ester.

Pharmacokinetic Parameters in Rats

A study in rats revealed significant sex-based differences in the pharmacokinetics of **usaramine** and its primary metabolite, **usaramine** N-oxide (UNO). These differences are attributed to variations in the expression and activity of hepatic CYP3A enzymes between male and female rats.[3]

Parameter	Male Rats	Female Rats
Intravenous Administration (1 mg/kg)		
Usaramine AUC _{0-t} (ng/mLh)	363 ± 65	744 ± 122
Usaramine Clearance (L/h/kg)	2.77 ± 0.50	1.35 ± 0.19
Usaramine N-oxide AUC _{0-t} (ng/mLh)	172 ± 32	30.7 ± 7.4
Oral Administration (10 mg/kg)		
Usaramine AUC _{0-t} (ng/mLh)	1,960 ± 208	6,073 ± 488
Usaramine Oral Bioavailability (%)	54.0	81.7
Usaramine N-oxide AUC _{0-t} (ng/mLh)	1,637 ± 246	300 ± 62

Data from Lin et al. (2022)[3]

Toxicological Profile

Acute Toxicity

Specific LD₅₀ values for **usaramine** in mammalian systems are not readily available in the published literature. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **usaramine** is classified as a highly toxic substance.

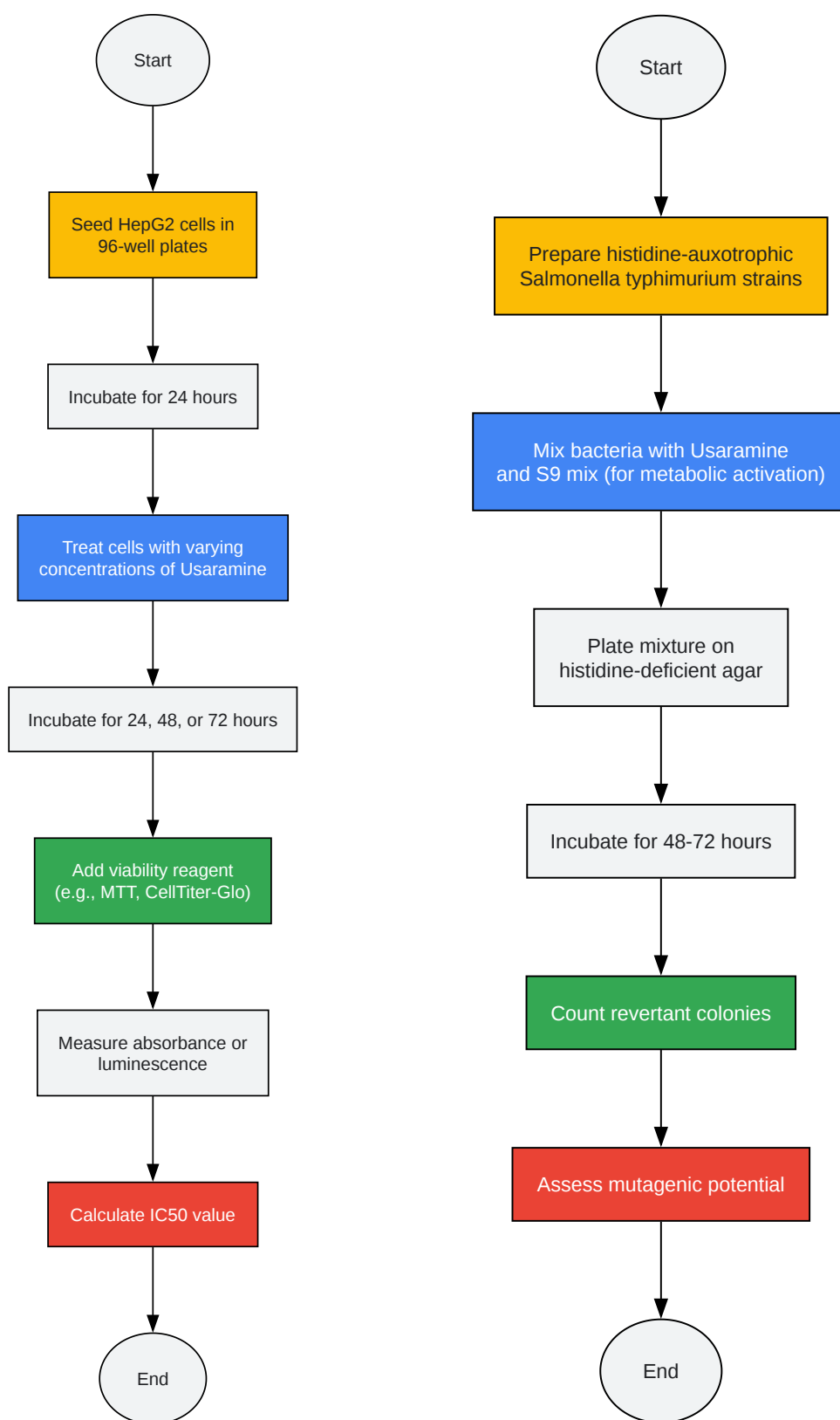
Hazard Statement	Classification
H300	Fatal if swallowed
H310	Fatal in contact with skin
H330	Fatal if inhaled

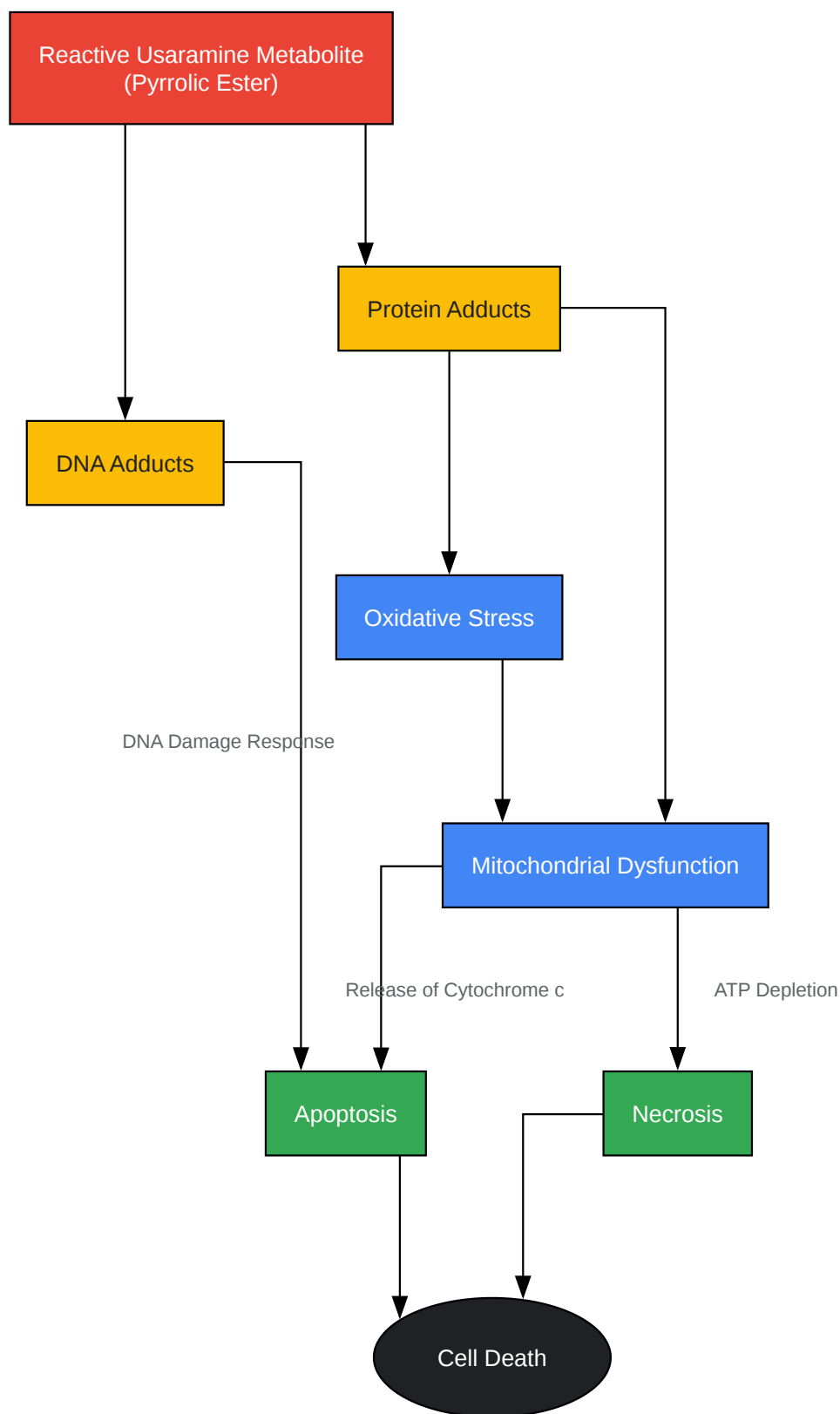
Source: PubChem CID 5281756[1]

Hepatotoxicity

The liver is the primary target organ for **usaramine** toxicity. As a pyrrolizidine alkaloid, **usaramine** is known to cause hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[4] The reactive pyrrolic esters generated during metabolism can damage sinusoidal endothelial cells and hepatocytes, leading to inflammation, necrosis, and fibrosis.

This protocol outlines a general procedure for assessing the cytotoxicity of a compound like **usaramine** on the human liver carcinoma cell line, HepG2.





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